Pentaborane

High-Energy Fuels Rocket Propellants Ramjet Engines

Pentaborane (B₅H₉, CAS 19624-22-7), also known as pentaborane(9), is a nido-borane cluster compound characterized as a colorless, volatile liquid with a pungent, sour-milk-like odor. It is distinguished by its high boron content (85.6 wt%) and significant pyrophoricity, spontaneously igniting in air.

Molecular Formula B5H9
C14H14NO4PS
Molecular Weight 323.31 g/mol
CAS No. 19624-22-7
Cat. No. B011624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentaborane
CAS19624-22-7
Synonymspentaborane
Molecular FormulaB5H9
C14H14NO4PS
Molecular Weight323.31 g/mol
Structural Identifiers
SMILESCCOP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H14NO4PS/c1-2-18-20(21,14-6-4-3-5-7-14)19-13-10-8-12(9-11-13)15(16)17/h3-11H,2H2,1H3/t20-/m0/s1
InChIKeyAIGRXSNSLVJMEA-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReacts with water (NIOSH, 2016)
Solubility in water: reaction
Reacts

Structure & Identifiers


Interactive Chemical Structure Model





Pentaborane (B₅H₉, CAS 19624-22-7): Procurement and Differentiation Guide


Pentaborane (B₅H₉, CAS 19624-22-7), also known as pentaborane(9), is a nido-borane cluster compound characterized as a colorless, volatile liquid with a pungent, sour-milk-like odor [1]. It is distinguished by its high boron content (85.6 wt%) and significant pyrophoricity, spontaneously igniting in air [2]. This compound serves as a niche, high-energy-density chemical precursor in specialized applications, including advanced semiconductor doping, high-energy fuel formulations, and the synthesis of higher borane clusters [3][4].

Pentaborane Procurement: Why Direct Substitution of Diborane, Decaborane, or JP-4 is Scientifically Unjustified


The selection of a boron hydride precursor cannot be reduced to a simple material swap. The physical state, thermal stability, and boron delivery efficiency vary drastically across the B₂H₆-B₅H₉-B₁₀H₁₄ series. Diborane (B₂H₆) is a gas requiring complex, continuous-monitoring delivery systems due to its thermal instability and continuous decomposition in cylinders, leading to inconsistent process conditions [1]. Conversely, decaborane (B₁₀H₁₄) is a solid with such low vapor pressure that it necessitates heated source vessels and delivery lines, introducing significant system complexity [2]. Pentaborane (B₅H₉) occupies a unique middle ground: it is a volatile liquid that can be delivered as a pure, concentrated vapor using a simple vapor-draw system, avoiding the dilution and decomposition issues of diborane while circumventing the solid-handling challenges of decaborane [1]. This distinction is critical for semiconductor doping uniformity and high-energy fuel performance, as detailed in the quantitative evidence below.

Quantitative Evidence for Pentaborane Differentiation vs. In-Class Analogs and Conventional Alternatives


Volumetric Energy Density and Combustion Efficiency: Pentaborane vs. JP-4 (Kerosene)

Pentaborane demonstrates a quantifiably higher combustion efficiency and energy density compared to conventional hydrocarbon jet fuel (JP-4). In full-scale turbojet engine tests, the specific fuel consumption (SFC) ratio of pentaborane to JP-4, when calculated based on lower heating values, was measured and found to be about 1% low (2% relative error) when neglecting pressure changes, indicating a highly predictable and superior fuel economy profile [1]. More critically, the actual engine performance, measured as a 'range index', was higher at 100% pentaborane concentration than theoretical predictions based on heating value alone, directly attributed to pentaborane's superior combustion efficiency over JP-4 [2].

High-Energy Fuels Rocket Propellants Ramjet Engines Combustion Performance

Semiconductor Doping: Implantation Depth and Process Purity with Undiluted Pentaborane vs. Dilute Diborane

The use of substantially pure, undiluted pentaborane (B₅H₉) for plasma immersion ion implantation (PIII) offers distinct process advantages over the industry standard dilute diborane (B₂H₆) mixtures. Diborane, due to safety and stability concerns, must be shipped and used in dilute form (e.g., 5% in H₂), leading to significant co-implantation of the diluent gas (hydrogen) and complicating dosimetry [1]. In contrast, pure pentaborane generates a plasma containing multiple boron-bearing ion species of different masses (e.g., B⁺, B₂Hₓ⁺, B₃Hᵧ⁺). This mass distribution enables the formation of shallower, more controlled implants at a given acceleration voltage, a critical requirement for advanced node semiconductor devices [1]. The elimination of the diluent also expands the available process space, allowing for more flexible optimization of pressure and mass flow rates [1].

Ion Implantation Semiconductor Manufacturing Boron Doping Plasma Processing

Boron Hydride Toxicity Profile: Pentaborane vs. Diborane vs. Decaborane

The toxicity profile of pentaborane is both quantitatively and qualitatively distinct from its closest industrial analogs. While all boron hydrides are highly toxic, pentaborane is considered the most acutely toxic of the three on an inhalation basis, with an OSHA PEL-TWA of 0.005 ppm (0.01 mg/m³) [1]. More importantly, the target organ specificity differs critically: acute diborane intoxication primarily causes pulmonary damage, whereas pentaborane (and decaborane) toxicity is predominantly characterized by severe central nervous system (CNS) effects, including myoclonus and seizures [2]. This is a crucial distinction for industrial hygiene planning, as it demands fundamentally different medical surveillance and emergency response protocols.

Toxicology Occupational Safety Boron Hydrides Risk Assessment

Synthesis Efficiency: Thermolytic Conversion of Diborane to Pentaborane

Pentaborane can be synthesized with high efficiency via the controlled thermolysis of diborane, establishing a quantifiable link in the value chain. Passing a 1:5 mixture of B₂H₆ and H₂ at subatmospheric pressure through a furnace at 250°C with a short residence time of 3 seconds yields pentaborane with a 70% chemical yield and a 30% conversion per pass [1]. This demonstrates that B₅H₉ is not merely a lab curiosity but a synthetically accessible compound from the simpler gaseous B₂H₆, supporting its viability as a specialty chemical when sourced from a knowledgeable supplier.

Borane Synthesis Chemical Process Yield Precursor Chemistry High-Value Intermediates

Procurement-Critical Application Scenarios for High-Purity Pentaborane (CAS 19624-22-7)


Advanced Node Semiconductor Manufacturing: Shallow Junction Formation

This scenario applies when fabricating sub-10nm integrated circuits where precise, ultra-shallow boron doping is required to minimize short-channel effects. The procurement of undiluted pentaborane (B₅H₉) is justified over standard dilute diborane (B₂H₆) sources. The evidence demonstrates that a pure B₅H₉ plasma provides multiple boron-bearing ion species of varying masses, enabling shallower implants at a given energy compared to a diborane/hydrogen mixture [1]. This directly supports the creation of abrupt, low-resistance junctions while eliminating the co-implantation of hydrogen, a known cause of process variability and device degradation [1].

Volume-Limited Aerospace Propulsion: Ramjet and High-Speed Missile Fuels

This scenario is relevant for the development or procurement of fuel for volume-limited, high-speed aerial platforms like ramjet-powered missiles or target drones. The choice of pentaborane over conventional JP-4 (kerosene) fuel is driven by volumetric energy density and combustion efficiency. Engine test data confirms that 100% pentaborane yields a higher range index in a full-scale turbojet engine than theoretically predicted from its heating value, a performance gain explicitly linked to its superior combustion efficiency relative to JP-4 [2]. This translates directly into increased operational range or payload capacity for the same fuel tank volume.

Synthesis of Specialized Higher Borane Clusters and Carboranes

This scenario applies to academic or industrial research groups synthesizing higher-order borane clusters, carboranes, or boron-rich polymers. Pentaborane serves as a key, reactive intermediate that is more synthetically useful than the gaseous diborane or the low-volatility solid decaborane. The established 70% yield from diborane thermolysis provides a reliable, quantifiable method for producing this liquid precursor [3]. Its well-defined electrophilic and nucleophilic substitution chemistry at the apex (1-) and basal (2-) positions, respectively, makes it a versatile building block for creating a wide array of functionalized borane derivatives [3].

Specialized Industrial Safety and EHS Planning for Boron Hydride Handling

This scenario is critical for any facility considering the use of boron hydrides. The procurement decision must account for the vastly different safety and industrial hygiene requirements. The data shows that pentaborane's OSHA PEL-TWA (0.005 ppm) is 20 times lower than that of diborane (0.1 ppm), and its primary target is the central nervous system (CNS) rather than the lungs [4]. Therefore, selecting pentaborane over diborane mandates a site-wide commitment to more sensitive continuous air monitoring for neurotoxic agents, different emergency medical protocols, and a higher level of personal protective equipment (PPE), representing a significant increase in operational overhead that must be budgeted for upfront.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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